3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further substituted with a methyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Attachment of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.
Substitution on the Pyridine Ring: The pyridine ring is functionalized with a chloro group through a nucleophilic substitution reaction, often using phosphorus oxychloride (POCl3) as a chlorinating agent.
Linking the Piperidine and Pyridine Rings: The final step involves the formation of an ether linkage between the piperidine and pyridine rings, typically using a Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Saturated heterocycles derived from the oxazole ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
Medically, this compound has potential applications as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(methoxymethyl)pyridine: Lacks the piperidine and oxazole moieties, making it less complex and potentially less versatile.
4-(4-chlorophenyl)piperidine: Contains a piperidine ring but lacks the pyridine and oxazole components, limiting its applications.
3-methyl-1,2-oxazole: A simpler structure that lacks the piperidine and pyridine rings, reducing its potential for diverse interactions.
Uniqueness
3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to its combination of a pyridine ring, a piperidine ring, and an oxazole moiety. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-12-8-14(22-19-12)10-20-6-3-13(4-7-20)11-21-16-2-5-18-9-15(16)17/h2,5,8-9,13H,3-4,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXZJYDRSBFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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